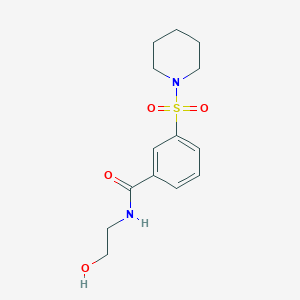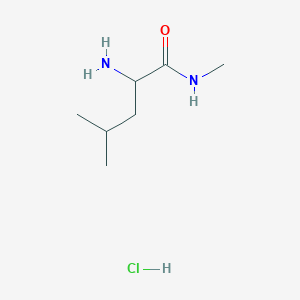
N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide (NHPB) is a versatile and important compound that has a wide range of applications in the medical, chemical, and pharmaceutical industries. NHPB is a small molecule that can be synthesized in a variety of ways, and it is often used as a starting material for synthesizing other compounds. NHPB has been studied extensively in the scientific community, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been determined.
作用机制
The mechanism of action of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide is not fully understood, but it is believed to involve the binding of this compound to cytochrome P450 enzymes. Cytochrome P450 enzymes are involved in the metabolism of drugs and other compounds, and this compound is thought to bind to these enzymes and inhibit their activity. This inhibition of enzyme activity can lead to changes in the metabolism of drugs and other compounds, which can alter their effects in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, but it is believed to have some effects on the metabolism of drugs and other compounds. In particular, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to changes in the metabolism of drugs and other compounds. In addition, this compound has been shown to bind to certain proteins, which can alter the activity of these proteins.
实验室实验的优点和局限性
N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be synthesized in a variety of ways, and it is often used as a starting material for synthesizing other compounds. In addition, this compound is an inexpensive compound and is widely available. However, it is important to note that this compound is a potentially hazardous compound and should be handled with care.
未来方向
There are numerous potential future directions for the study of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide. One potential direction is to further study the mechanism of action of this compound and its effects on the metabolism of drugs and other compounds. In addition, further research could be conducted on the binding of this compound to proteins and its effects on protein activity. Finally, further research could be conducted on the synthesis of this compound and the synthesis of other compounds using this compound as a starting material.
合成方法
N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide can be synthesized in a variety of ways, but the most common method is by reacting a piperidine-1-sulfonyl chloride with 2-hydroxyethylbenzamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide. The reaction produces this compound as a white solid. Other methods of synthesis have also been developed, such as the reaction of a piperidine-1-sulfonyl chloride with 2-hydroxyethylbenzamide in the presence of a palladium catalyst.
科学研究应用
N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide has been studied extensively in the scientific community and has a wide range of applications. It has been used as a starting material for synthesizing other compounds, such as N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzyl alcohol, which is a potential anti-cancer agent. This compound has also been used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in asymmetric synthesis. In addition, this compound has been used to study the effects of enzyme inhibitors on the activity of cytochrome P450 enzymes, and it has been used as a model compound to study the binding of drugs to proteins.
属性
IUPAC Name |
N-(2-hydroxyethyl)-3-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c17-10-7-15-14(18)12-5-4-6-13(11-12)21(19,20)16-8-2-1-3-9-16/h4-6,11,17H,1-3,7-10H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNAWIIJTLOHNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(2,6-dichlorophenyl)sulfanyl]methyl}benzoic acid](/img/structure/B6143334.png)




![3-[(oxiran-2-yl)methoxy]-1,2,5-thiadiazole](/img/structure/B6143365.png)
![5-methyl-4-[(4-methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6143370.png)


![N-[(4-fluorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6143422.png)



![1-[1-(benzenesulfonyl)cyclopentyl]methanamine](/img/structure/B6143443.png)